Decarestrictine L
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Overview
Description
Decarestrictine L is a natural product found in Penicillium with data available.
Scientific Research Applications
Synthesis Techniques
- Decarestrictine L has been a subject of various synthetic studies. A stereoselective synthesis from ethyl (R)-3-hydroxybutyrate using tandem oxonium ylide formation and rearrangement for the tetrahydropyranyl core was detailed in a study by Clark, Fessard, and Whitlock (2006) (Clark, Fessard, & Whitlock, 2006). Another synthesis method starting from tri-O-acetyl-d-glucal was described by Lukesh and Donaldson (2003), emphasizing the introduction of an axial methyl group and chain extension techniques (Lukesh & Donaldson, 2003). Banoth et al. (2016) also developed a stereoselective synthesis, highlighting a tandem isomerization followed by C–O and C–C bond formation as a key step (Banoth, Kanikarapu, Yadav, & Mohapatra, 2016).
Methodological Developments
- Research on Decarestrictine L has contributed to the development of novel synthetic methodologies. García et al. (2006) used oxidation of a furan ring with singlet oxygen followed by intramolecular hetero Michael addition for enantioselective synthesis (García, Gómez, Teijeira, Terán, & Fall, 2006). Another approach by Cintulová et al. (2016) involved palladium-catalysed cyclocarbonylation of enediols to prepare cis-fused bicyclic lactones, indicating potential in the synthesis of Decarestrictine L (Cintulová, Slahúčková, Paštrnák, Prónayová, & Szolcsányi, 2016).
Advances in Stereochemistry
- Studies on Decarestrictine L have also focused on understanding and manipulating stereochemistry. Katsuta et al. (2015) revised the stereochemistry of decarestrictine G, which informed their synthetic approach to (5R,6R,9R)-(−)-decarestrictine G (Katsuta, Fujikawa, Yajima, & Nukada, 2015). Another study by Kobayashi et al. (2007) developed a method for producing 3-alkene-1,2,5-triol derivatives for the synthesis of Decarestrictine D, showcasing the potential of stereo- and regioselective transformations (Kobayashi, Yoshida, Asano, Takeuchi, & Acharya, 2007).
properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-[(2S,3R,6S)-3-hydroxy-6-methyloxan-2-yl]propan-2-one |
InChI |
InChI=1S/C9H16O3/c1-6(10)5-9-8(11)4-3-7(2)12-9/h7-9,11H,3-5H2,1-2H3/t7-,8+,9-/m0/s1 |
InChI Key |
GDXDHEIQIIZPSF-YIZRAAEISA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H](O1)CC(=O)C)O |
SMILES |
CC1CCC(C(O1)CC(=O)C)O |
Canonical SMILES |
CC1CCC(C(O1)CC(=O)C)O |
synonyms |
decarestrictine L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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